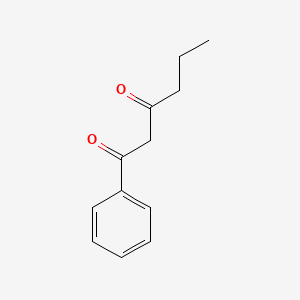

1-Phenylhexane-1,3-dione

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

5331-13-5 |

|---|---|

Molekularformel |

C12H14O2 |

Molekulargewicht |

190.24 g/mol |

IUPAC-Name |

1-phenylhexane-1,3-dione |

InChI |

InChI=1S/C12H14O2/c1-2-6-11(13)9-12(14)10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3 |

InChI-Schlüssel |

WBMJETLNTZLTFE-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(=O)CC(=O)C1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1 Phenylhexane 1,3 Dione and Derivatives

Classical Condensation Approaches

The Claisen condensation is a cornerstone in the formation of β-diketones, providing a direct route to the 1,3-dicarbonyl scaffold. nih.govwikipedia.orgbyjus.com This reaction involves the carbon-carbon bond formation between two esters or an ester and another carbonyl compound in the presence of a strong base. wikipedia.orgbyjus.com

Claisen Condensation Routes for 1,3-Diketone Scaffold Construction

The Claisen condensation is a well-established method for constructing 1,3-diketone frameworks. nih.govbohrium.com The reaction proceeds by the C-acylation of a ketone enolate with an ester. beilstein-journals.org This approach has been widely utilized for the synthesis of various 1,3-diketones. nih.gov

The synthesis of 1-phenylhexane-1,3-dione via a Claisen-type condensation typically involves the reaction of acetophenone (B1666503) with an appropriate ester, such as ethyl butyrate. In this reaction, a strong base is used to deprotonate the α-carbon of acetophenone, forming a resonance-stabilized enolate. wikipedia.orgucalgary.ca This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. ucalgary.ca

The formation of the enolate is a critical step. wikipedia.org The α-protons of ketones are acidic enough to be removed by a strong base, creating the nucleophilic enolate ion. libretexts.org This enolate exists in equilibrium with its keto form, but the presence of the strong base drives the formation of the enolate. wikipedia.org

The choice of base is crucial in the Claisen condensation to avoid side reactions. wikipedia.org A common strategy is to use a sodium alkoxide base where the alkyl group matches the alcohol that would be formed from the ester, such as sodium ethoxide when using an ethyl ester. wikipedia.orgchemistrysteps.com This prevents transesterification, a competing reaction where the alkoxide acts as a nucleophile and exchanges with the alkoxy group of the ester. chemistrysteps.com For mixed Claisen condensations, a non-nucleophilic base like lithium diisopropylamide (LDA) can be employed. wikipedia.org

A stoichiometric amount of base is generally required because the final β-diketone product is acidic and will be deprotonated by the base. wikipedia.org This deprotonation is the thermodynamic driving force for the reaction, shifting the equilibrium towards the product. chemistrysteps.comlibretexts.org Subsequent neutralization with an aqueous acid is necessary to isolate the final 1,3-diketone. wikipedia.org Optimization of reaction conditions, such as temperature and solvent, can also significantly improve the yield of the desired product. numberanalytics.com

Mixed Claisen Condensation Strategies Involving this compound

Mixed Claisen condensations, which involve two different carbonyl compounds, can be challenging due to the potential for multiple products. libretexts.org However, they can be highly effective when one of the reactants is incapable of forming an enolate and can only act as the electrophilic acceptor. libretexts.orgopenstax.org For instance, an ester without α-hydrogens can be reacted with a ketone to produce a β-diketone. libretexts.orgopenstax.org

In the context of this compound, a mixed Claisen-like reaction could involve the enolate of a ketone reacting with an ester that cannot self-condense. libretexts.org The success of such reactions often relies on the differential acidity of the α-hydrogens of the reacting partners, allowing for selective enolate formation. libretexts.org

Advanced Synthetic Transformations

Beyond classical methods, advanced synthetic techniques, such as electrochemical approaches, are being explored for the synthesis of diketones.

Electrochemical Oxidative Decarboxylation in Diketone Synthesis

Electrochemical methods offer a green and efficient alternative for organic synthesis. rsc.org One such method is oxidative decarboxylation, where a carboxylic acid is oxidized at an anode to generate a radical intermediate. nih.govorganic-chemistry.org This process, an extension of the Kolbe electrolysis, can be used to form new carbon-carbon bonds. organic-chemistry.orgresearchgate.net

While not a direct synthesis of this compound, electrochemical oxidative decarboxylation of related carboxylic acids can be a key step in building the necessary carbon skeleton. nih.gov This method avoids the need for harsh chemical oxidants and often proceeds under mild conditions. nih.govrsc.org For example, the electrochemical oxidation of α-oxocarboxylic acids has been used to synthesize other heterocyclic compounds. rsc.org More recently, electrochemical methods have been developed for the cleavage and reassembly of 1,3-diketones, demonstrating the versatility of electrochemistry in modifying these structures. scilit.comnih.gov

Triflic Acid/Trifluoroacetic Anhydride (B1165640) Mediated Approaches

A direct and operationally straightforward method for the synthesis of 1,3-diketones involves the use of a trifluoroacetic anhydride (TFAA) and trifluoromethanesulfonic acid (TfOH) system. beilstein-journals.orgnih.govsemanticscholar.org This approach facilitates the acylation of ketones with carboxylic acids. beilstein-journals.orgsemanticscholar.org In this reaction, TFAA serves as an activator, converting the carboxylic acid into a mixed anhydride, specifically an acyl trifluoroacetate, which is a potent acylating agent. mdpi.comresearchgate.net Concurrently, triflic acid promotes the enolization of the ketone and enhances the acylating capability of the acyl trifluoroacetate. beilstein-journals.orgmdpi.com

This method has been successfully applied to the acylation of various alkyl aryl ketones, including acetophenones and 2-acetylthiophene, with alkanoic acids, yielding the corresponding β-diketones in moderate to good yields (37–86%). beilstein-journals.org An interesting application of this methodology is the self-acylation of β-phenylpropionic acids. nih.govmdpi.com These substrates first undergo an intramolecular cyclization to form 1-indanones, which are then acylated to produce 2-(β-phenylpropionyl)-1-indanones as the primary products. beilstein-journals.orgnih.govsemanticscholar.org For instance, treating β-phenylpropionic acid with TFAA and 0.5 equivalents of TfOH resulted in an 80% yield of the desired 1,3-diketone. mdpi.com The quantity of TfOH is crucial; an excess can hinder the ketone acylation, likely due to protonation of the ketone. beilstein-journals.org

Table 1: TFAA/TfOH-Mediated Synthesis of β-Diketones from Ketones and Carboxylic Acids beilstein-journals.org

| Ketone | Carboxylic Acid | Product (β-Diketone) | Yield (%) |

| Acetophenone | Acetic Acid | 1-Phenylbutane-1,3-dione (Benzoylacetone) | 75 |

| 4'-Methoxyacetophenone | Acetic Acid | 1-(4-Methoxyphenyl)butane-1,3-dione | 78 |

| 2-Acetylthiophene | Acetic Acid | 1-(Thiophen-2-yl)butane-1,3-dione | 71 |

| Indan-1-one | Phenylacetic Acid | 2-(2-Phenylacetyl)indan-1-one | 72 |

| Tetralon-1-one | Propionic Acid | 2-Propionyl-3,4-dihydronaphthalen-1(2H)-one | 65 |

Catalytic Coupling Reactions for 1,3-Diketone Systems

Catalytic methods offer powerful and selective pathways for the construction of 1,3-diketone frameworks. researchgate.net Transition metal catalysts, particularly those based on ruthenium and palladium, have been prominently featured in the development of novel synthetic routes.

Ruthenium catalysts have demonstrated versatility in the synthesis of 1,3-diketones through various reaction mechanisms. One notable method is the cross-coupling of alkenyl ketones with aldehydes, catalyzed by RuHCl(CO)(PPh₃)₃, to produce 1,3-diaryl-1,3-diketones. researchgate.net This protocol involves a multi-task catalytic cycle including alkene isomerization, an aldol-type addition, and subsequent β-hydride elimination. researchgate.net

Another significant ruthenium-catalyzed approach is the C-alkylation of 1,3-dicarbonyl compounds using primary alcohols. rsc.orgrsc.org This "borrowing hydrogen" process, often utilizing a catalyst like Ru(CO)(PPh₃)₃HCl, involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes a Knoevenagel condensation with the β-diketone. rsc.org The resulting adduct is then reduced in situ. rsc.org This method allows for the mono-alkylation of 1,3-diketones, which can be challenging to achieve via standard procedures that often lead to double alkylation. rsc.orgrsc.org

Furthermore, ruthenium(III) chloride hydrate (B1144303) (RuCl₃·3H₂O) has been identified as an effective catalyst for the ene-type coupling of terminal alkynes with 1,3-diketones. nih.govnih.gov This reaction is operationally simple, can be conducted under mild conditions in the presence of air and water, and provides a direct route to functionalized β-diketones. nih.gov

Table 2: Ruthenium-Catalyzed Synthesis of 1,3-Diketones

| Catalyst | Reactant 1 | Reactant 2 | Product Type | Ref. |

| RuHCl(CO)(PPh₃)₃ | Alkenyl Ketone | Aldehyde | 1,3-Diaryl-1,3-diketone | researchgate.net |

| Ru(CO)(PPh₃)₃HCl / Hantzsch ester | 1,3-Diketone | Primary Alcohol | Mono-alkylated 1,3-diketone | rsc.org |

| RuCl₃·3H₂O | 1,3-Diketone | Terminal Alkyne | Ene-type coupled β-diketone | nih.gov |

Palladium catalysis offers highly efficient methods for synthesizing 1,3-diketones, including routes for creating structurally complex and isotopically labeled compounds. A key development is the palladium-catalyzed carbonylative α-arylation of ketones. researchgate.net This reaction utilizes aryl iodides and a stoichiometric amount of carbon monoxide to directly install an aroyl group at the α-position of a ketone, forming the 1,3-diketone structure. researchgate.net

Another powerful application of palladium catalysis is the intramolecular diarylation of 1,3-diketones to construct sterically congested all-carbon quaternary centers. acs.orgnih.gov This cascade process has been employed as a key step in the total synthesis of complex natural products like (±)-spiroaxillarone A. acs.orgnih.govacs.org The reaction involves the coupling of acyclic 1,3-diketones bearing bromoaryl substituents, catalyzed by a palladium complex, leading to the formation of spirocyclic structures. acs.org For example, using a Pd(OAc)₂ catalyst with a DTBPF ligand, various substituted spiroditetralins were synthesized in good yields. acs.org An enantioselective variant of intramolecular α-arylative desymmetrization of 1,3-diketones has also been developed using a palladium catalyst with a FOXAP ligand, enabling access to highly substituted bicyclic skeletons with excellent stereocontrol. nih.gov

Table 3: Palladium-Catalyzed Synthesis of Diketone Systems

| Method | Catalyst System | Reactants | Product Type | Ref. |

| Carbonylative α-Arylation | Pd(OAc)₂ / Ligand | Ketone, Aryl Iodide, CO | 1,3-Diketone | researchgate.net |

| Intramolecular Diarylation | Pd(OAc)₂ / DTBPF | Bromoaryl-substituted 1,3-diketone | Spirocyclic diketone | acs.org |

| Enantioselective Desymmetrization | Pd catalyst / FOXAP ligand | Prochiral 1,3-diketone | Chiral bicyclic diketone | nih.gov |

Diazo Transfer Methodologies for β-Diketones

The synthesis of 2-diazo-1,3-dicarbonyl compounds is a valuable transformation, and the diazo transfer reaction is a primary method for this purpose. scielo.br This reaction involves the transfer of a diazo group (N₂) from a sulfonyl azide (B81097) donor, such as tosyl azide or mesyl azide, to the active methylene (B1212753) carbon of a β-diketone. scielo.brscielo.br The reaction is typically performed under basic conditions, using a base like triethylamine (B128534) to deprotonate the β-diketone. scielo.brnih.gov

For simple ketones that are not sufficiently acidic, a "deformylating diazo transfer" strategy, also known as the Regitz diazo transfer, can be employed. orgsyn.org This involves a preliminary Claisen condensation to introduce an activating formyl group, which is subsequently eliminated during the diazo transfer step. scielo.br A more recent advancement involves activating the ketone as its α-trifluoroacetyl derivative, which facilitates diazo transfer under milder conditions. orgsyn.org

Continuous flow processing has been applied to diazo transfer reactions to enhance safety, particularly when using potentially hazardous reagents like triflyl azide. nih.gov This approach allows for the in situ generation and immediate use of the diazo transfer reagent, minimizing risks associated with its isolation and handling. nih.gov This has been successfully applied to both Regitz-type and debenzoylative diazo transfers to produce α-diazo-β-diketones in high yields. nih.gov

Biocatalytic Pathways for Diketone Synthesis

Biocatalysis presents a green and highly selective alternative to traditional chemical synthesis for producing 1,3-diketones. nih.gov Enzymes can operate under mild conditions, often leading to clean and selective transformations. nih.gov

One example of a biocatalytic approach to 1,3-diketone synthesis employs a recombinant thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent aldolase (B8822740) from Yersinia pseudotuberculosis. nih.gov This enzyme can catalyze the formation of β-dicarbonyl structures. nih.gov Another strategy involves the use of imine reductases (IREDs). bohrium.com For instance, an imine reductase-assisted reductive amination of a 1,3-diketone with 1,2-diamino benzene (B151609) has been used to synthesize 2,4-disubstituted tetrahydro-1,5-benzodiazepines with excellent stereoselectivity. bohrium.com

Furthermore, lipases are frequently used for the kinetic resolution of racemic mixtures containing diketone-related structures. metu.edu.tr For example, racemic α'-acetoxy enones, which can be derived from cyclic 1,3-diketones, can be resolved using enzymatic hydrolysis to yield enantiomerically pure α'-acetoxy and α'-hydroxy enones. metu.edu.tr While direct enzymatic reduction of 1,3-diketones is a known method to produce chiral diols, it can sometimes be limited by issues such as over-reduction to the diol or the formation of regioisomeric products. metu.edu.tracs.org

Chemical Reactivity and Mechanistic Investigations of 1 Phenylhexane 1,3 Dione

Redox Transformations

The 1,3-dicarbonyl structure of 1-phenylhexane-1,3-dione is susceptible to both oxidation and reduction, targeting either the carbon framework or the carbonyl functionalities.

The oxidation of this compound can proceed through several pathways, depending on the nature of the oxidizing agent. The reaction can target the active methylene (B1212753) group or lead to the cleavage of the carbon-carbon bond between the carbonyl groups. Studies on analogous β-diketones, such as 1,3-diphenylpropane-1,3-dione, have shown that one-electron oxidation by radicals like hydroxyl (•OH) or azide (B81097) (N3•) occurs at nearly diffusion-controlled rates. ias.ac.in This process generates a transient radical species centered on the methylenic carbon, which can then lead to further stable oxidation products. ias.ac.in

Strong oxidizing agents can cause cleavage of the dione (B5365651) structure. For instance, the oxidation of similar cyclic β-diketones with potent oxidants like sodium hypochlorite (B82951) has been shown to result in the formation of dicarboxylic acids, suggesting that this compound could potentially be cleaved to form benzoic acid and butyric acid under harsh oxidative conditions. nih.gov Milder or more specific oxidizing systems may target the active methylene group or other parts of the molecule.

Table 1: Oxidation Reactions of this compound

| Oxidizing Agent | Potential Product(s) | Reaction Type |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Benzoic Acid, Butyric Acid | C-C Bond Cleavage |

| Chromium Trioxide (CrO₃) | Benzoic Acid, Butyric Acid | C-C Bond Cleavage |

| One-electron oxidants (e.g., •OH) | Transient methylenic radical | Radical Oxidation |

| Selenium Dioxide (SeO₂) | 1-Phenylhexane-1,2,3-trione | Oxidation of active methylene |

The carbonyl groups of this compound can be selectively or fully reduced to their corresponding carbinol (alcohol) derivatives using various reducing agents. The outcome of the reduction depends on the reagent's strength and the reaction conditions. The two carbonyl groups—one adjacent to the phenyl ring (C1) and the other within the alkyl chain (C3)—exhibit different reactivities due to steric and electronic effects.

Common hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. LiAlH₄, being a stronger reducing agent, typically reduces both carbonyls to yield 1-phenylhexane-1,3-diol. Sodium borohydride is a milder agent and may allow for selective reduction, potentially yielding a mixture of mono-alcohols (1-phenyl-1-hydroxyhexan-3-one and 1-phenyl-3-hydroxyhexan-1-one) in addition to the fully reduced diol.

Table 2: Reduction of this compound

| Reducing Agent | Primary Product(s) | Notes |

|---|---|---|

| Sodium Borohydride (NaBH₄) | 1-Phenyl-1-hydroxyhexan-3-one, 1-Phenyl-3-hydroxyhexan-1-one, 1-Phenylhexane-1,3-diol | Milder reagent, may allow for selective reduction of one carbonyl group. |

| Lithium Aluminum Hydride (LiAlH₄) | 1-Phenylhexane-1,3-diol | Stronger reagent, typically reduces both carbonyl groups. |

| Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni) | 1-Phenylhexane-1,3-diol, Cyclohexylhexane-1,3-diol | Can reduce carbonyls and may also reduce the aromatic ring under certain conditions. |

Nucleophilic and Electrophilic Reactions

The presence of both electrophilic carbonyl carbons and a nucleophilic central carbon (in its enolate form) allows this compound to participate in a wide range of reactions.

The carbonyl carbons in this compound are electrophilic and can be attacked by various nucleophiles. These reactions often proceed via a nucleophilic addition mechanism, which may be followed by an elimination step. A prominent example is the formation of thioacetals, which are often used as protecting groups for carbonyls. organic-chemistry.org Reaction with dithiols like 1,2-ethanedithiol (B43112) or 1,3-propanedithiol (B87085) in the presence of a Lewis or Brønsted acid catalyst converts the carbonyl groups into 1,3-dithiolanes or 1,3-dithianes, respectively. organic-chemistry.org Similarly, reactions with amines can lead to the formation of enamines or Schiff bases, where the nucleophilic nitrogen atom attacks a carbonyl carbon.

Table 3: Nucleophilic Reactions at Carbonyl Centers

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Thiols | 1,3-Propanedithiol | 1,3-Dithiane |

| Amines | Primary Amine (R-NH₂) | Enaminone / Schiff Base |

| Alcohols | Ethylene Glycol | Ketal / Acetal |

The phenyl group of this compound can undergo electrophilic aromatic substitution. The acyl group attached to the ring is strongly deactivating and meta-directing due to its electron-withdrawing nature. Therefore, electrophiles will preferentially attack the meta-positions (C3' and C5') of the phenyl ring. Standard electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, can be performed, although they may require forcing conditions due to the deactivating effect of the diketone substituent.

Table 4: Electrophilic Aromatic Substitution on the Phenyl Ring

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 1-(3-Nitrophenyl)hexane-1,3-dione |

| Bromination | Br₂ / FeBr₃ | 1-(3-Bromophenyl)hexane-1,3-dione |

| Acylation | RCOCl / AlCl₃ | 1-(3-Acylphenyl)hexane-1,3-dione |

Intramolecular Cyclization and Annulation Chemistry

The 1,3-dicarbonyl motif is a versatile building block in the synthesis of cyclic and heterocyclic compounds. The active methylene group can act as a binucleophile, reacting with bielectrophiles to form new rings. These reactions, known as annulations, are fundamental in synthetic organic chemistry.

For example, 1,3-diones are known to participate in [3+3] annulation reactions. In N-Heterocyclic Carbene (NHC) catalyzed processes, a 1,3-dione can act as a three-carbon synthon, reacting with a suitable three-carbon partner like an alkynyl acyl azolium to construct six-membered rings such as α-pyrones. researchgate.net

Furthermore, condensation reactions with dinucleophiles are a classic method for forming five- or six-membered heterocycles. The reaction of this compound with hydrazine (B178648) (H₂NNH₂) would lead to the formation of a substituted pyrazole, while reaction with hydroxylamine (B1172632) (H₂NOH) would yield an isoxazole. These reactions showcase the utility of the diketone as a precursor to complex molecular frameworks. fiveable.me

Table 5: Cyclization and Annulation Reactions

| Reaction Type | Reagent(s) | Resulting Ring System |

|---|---|---|

| Pyrazole Synthesis | Hydrazine (H₂NNH₂) | Pyrazole |

| Isoxazole Synthesis | Hydroxylamine (H₂NOH) | Isoxazole |

| Pyrimidine Synthesis | Urea or Thiourea | Pyrimidinone or Thiouracil derivative |

| [3+3] Annulation | Alkynyl Acyl Azolium / NHC catalyst | α-Pyrone |

| Knoevenagel-Michael Annulation | α,β-Unsaturated Aldehyde | Substituted Cyclohexenone |

Formation of Heterocyclic Scaffolds from this compound

This compound is a versatile precursor in the synthesis of various heterocyclic compounds. Its diketone functionality allows for reactions with a range of reagents to form cyclic structures. For instance, the reaction of 1,3-diketones with other molecules can lead to the formation of six-membered heterocyclic rings. rsc.org The reactivity of the dione allows it to be a key starting material in the synthesis of complex molecules, including those with potential biological activity. nih.gov

One notable application is in the synthesis of tetrahydrobenzo[b]thiophene derivatives. These compounds are recognized for their biological activities, and 1,3-diones can be instrumental in constructing these scaffolds. nih.gov The general strategy involves the reaction of a 1,3-dione with a suitable sulfur-containing reagent, leading to the formation of the thiophene (B33073) ring fused to a cyclohexane (B81311) ring.

Furthermore, this compound can be utilized in multi-component reactions to generate highly functionalized heterocyclic systems. For example, its reaction with aromatic aldehydes and a nitrogen source can lead to the formation of pyridine (B92270) derivatives. nih.gov These reactions often proceed with high efficiency and allow for the rapid construction of molecular complexity from simple starting materials.

Robinson Annulation Protocols

The Robinson annulation is a powerful ring-forming reaction in organic synthesis that combines a Michael addition with an intramolecular aldol (B89426) condensation to create a six-membered ring. masterorganicchemistry.comfiveable.melibretexts.org This reaction is particularly useful for the synthesis of cyclohexenones and their derivatives, which are important structural motifs in many natural products and bioactive molecules, including steroids. fiveable.melibretexts.org

The process begins with a Michael reaction, where an enolate, typically derived from a β-diketone like this compound, acts as a nucleophile and adds to an α,β-unsaturated ketone in a conjugate fashion. masterorganicchemistry.comlibretexts.org This initial step forms a 1,5-diketone intermediate. masterorganicchemistry.com

Following the Michael addition, the newly formed 1,5-diketone undergoes an intramolecular aldol condensation. masterorganicchemistry.comlibretexts.org In this step, an enolate is formed from the 1,5-diketone, which then attacks one of the carbonyl groups within the same molecule to form a six-membered ring. masterorganicchemistry.comyoutube.com Subsequent dehydration of the resulting β-hydroxy ketone leads to the final α,β-unsaturated cyclic ketone product. masterorganicchemistry.com

The general sequence can be summarized as:

Michael Addition: Enolate of this compound + α,β-unsaturated ketone → 1,5-diketone intermediate.

Intramolecular Aldol Condensation: 1,5-diketone intermediate → cyclic β-hydroxy ketone → α,β-unsaturated cyclohexenone.

Mukaiyama Michael Type Reactions for Fluorinated Diketones

The Mukaiyama-Michael reaction is a variation of the Michael addition that utilizes a silyl (B83357) enol ether as the nucleophile, activated by a Lewis acid. This reaction has been extended to include fluorinated diketones, allowing for the synthesis of fluorinated 1,5-dicarbonyl compounds. researchgate.netresearchgate.net The introduction of fluorine atoms can significantly alter the chemical and physical properties of the resulting molecules, which is of great interest in medicinal chemistry and materials science. researchgate.net

In the context of this compound, a fluorinated analogue would first be converted into its corresponding silyl enol ether. This is typically achieved by reacting the fluorinated diketone with a silylating agent, such as trimethylsilyl (B98337) chloride, in the presence of a base.

The resulting silyl enol ether then reacts with an α,β-unsaturated ketone in the presence of a Lewis acid catalyst, such as iodine or organotin triflates. researchgate.net The Lewis acid activates the α,β-unsaturated ketone, making it more susceptible to nucleophilic attack by the silyl enol ether. researchgate.net This reaction proceeds to form a 1,5-dicarbonyl compound containing fluorine atoms. The use of iodine as a catalyst has been shown to be effective, providing good yields of the desired products. researchgate.net

Computational studies, such as those using density functional theory (DFT), have been employed to investigate the mechanism of the iodine-catalyzed Mukaiyama-Michael reaction. researchgate.net These studies help in understanding the role of the catalyst and the energetics of the reaction pathway.

Reaction Kinetics and Mechanistic Pathways

Elucidation of Rate-Determining Steps and Intermediates

For example, in a base-catalyzed reaction, the formation of the enolate of this compound is a crucial early step. The rate of this deprotonation and the stability of the resulting enolate can significantly influence the subsequent steps and may, in some cases, be the rate-determining step.

Influence of Solvent and Reaction Conditions on Mechanism

The solvent in which a reaction is carried out can have a profound impact on the reaction mechanism and kinetics. Different solvents can stabilize or destabilize reactants, transition states, and intermediates to varying degrees, thereby altering the reaction rate and potentially the reaction pathway.

Solvent Effects:

Polar Protic Solvents: These solvents, such as water and alcohols, can form hydrogen bonds and can solvate both cations and anions effectively. They can influence reactions by stabilizing charged intermediates and transition states.

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO) and N-methylpyrrolidone (NMP) possess large dipole moments but lack acidic protons. They are particularly effective at solvating cations, which can enhance the reactivity of the corresponding anion (e.g., an enolate). For instance, DMSO can enhance enolate stability through coordination with metal ions, leading to faster reaction kinetics. NMP can improve the solubility of reactants, facilitating a more homogeneous reaction mixture.

Nonpolar Solvents: Solvents like hexane (B92381) and toluene (B28343) have low dielectric constants and are poor at solvating charged species. Reactions involving charged intermediates are often slower in nonpolar solvents.

Influence of Reaction Conditions: Besides the solvent, other reaction conditions also play a critical role:

Temperature: Increasing the temperature generally increases the reaction rate by providing more molecules with sufficient energy to overcome the activation energy barrier. However, in some cases, higher temperatures can lead to side reactions or decomposition of products.

The table below summarizes the effect of different solvents and bases on condensation reactions involving diketones.

| Solvent/Base | Effect on Reaction |

| DMSO | Enhances enolate stability through coordination with sodium ions, leading to faster reaction kinetics. |

| NMP | Improves the solubility of reactants, facilitating a more homogeneous reaction mixture. |

| Sodium tert-butoxide | Can be more effective than sodium methoxide (B1231860) in sterically hindered systems due to reduced reversibility of proton abstraction. |

Coordination Chemistry of 1 Phenylhexane 1,3 Dione

Ligand Properties and Chelation Modes of β-Diketones

β-Diketones, including 1-phenylhexane-1,3-dione, are a versatile class of organic compounds renowned for their ability to form stable complexes with a wide array of metal ions. researchgate.net Their utility in coordination chemistry stems from their characteristic keto-enol tautomerism. In solution, β-diketones exist as an equilibrium mixture of the diketo form and two enol forms. researchgate.net The deprotonation of the enolic hydroxyl group generates a monoanionic ligand, the β-diketonate, which is the primary form that coordinates to metal ions.

The β-diketonate anion acts as a classic bidentate chelating ligand, coordinating to a metal center through its two oxygen atoms. This chelation results in the formation of a highly stable six-membered ring, a structural motif that is fundamental to the chemistry of these compounds. researchgate.net The stability of this ring is a key factor in the widespread use of β-diketonates in various applications, from catalysis to materials science. The substituents on the β-dicarbonyl framework can be modified to tune the steric and electronic properties of the ligand, thereby influencing the characteristics of the resulting metal complexes. researchgate.net

The versatility of β-diketones extends beyond simple chelation. Depending on the metal ion, co-ligands, and reaction conditions, they can adopt various coordination modes, acting as bi- or polydentate ligands and even forming bridges between multiple metal centers to create polynuclear structures. mdpi.comtandfonline.com For instance, this compound, with its phenyl and propyl substituents, presents an asymmetric electronic and steric profile that can influence the geometry and reactivity of its metal complexes.

Formation of Metal Complexes with this compound as Ligand

The formation of metal complexes with this compound is a process governed by reaction kinetics, equilibria, and the nature of the metal ion involved. The ligand's ability to form stable chelates drives the complexation reaction with a variety of transition metals, lanthanides, and main group elements.

The stability of the metal complexes formed with this compound can be quantified by their equilibrium and stability constants. These constants are crucial for understanding the thermodynamics of complex formation and predicting the behavior of these species in solution. Studies have been conducted on the kinetics and mechanisms of complex formation between various metal ions and β-diketones, including triketones that share structural similarities with this compound.

Research on the reactions of metal ions with protonated ligands has provided insight into the mechanisms of complex formation. For example, the kinetics of the reactions of iron(III) with related triketones such as 1-phenylhexane-1,3,5-trione have been investigated in methanol-water solutions. acs.orgacs.org Similarly, the kinetics and mechanisms for the reactions of copper(II) with these ligands have also been explored, and the corresponding equilibrium constants have been determined. researchgate.net The equilibria and kinetics of the reactions of the uranyl ion ([UO2]2+) with 1-phenylhexane-1,3,5-trione have also been studied. researchgate.net

The table below presents data on the equilibrium constants for the formation of complexes between various metal ions and ligands structurally related to this compound. This data highlights the thermodynamic stability of such complexes.

| Metal Ion | Ligand | Equilibrium Constant (log K) | Solvent System | Reference |

|---|---|---|---|---|

| Iron(III) | 1-Phenylhexane-1,3,5-trione | Data not specified | Methanol-Water (70:30 v/v) | acs.orgacs.org |

| Copper(II) | 1-Phenylhexane-1,3,5-trione | Data not specified | Methanol-Water (70:30 v/v) | researchgate.net |

| Uranyl ([UO2]2+) | 1-Phenylhexane-1,3,5-trione | Data not specified | Methanol-Water (70:30 v/v) | researchgate.net |

Transition metal complexes of β-diketones like this compound exhibit a wide range of structural architectures, from simple mononuclear species to complex polynuclear assemblies. mdpi.com The geometry of these complexes is dictated by the coordination number and preferred geometry of the metal ion, as well as the steric bulk of the ligand.

In many cases, transition metals form neutral complexes with the general formula [M(dike)n], where 'dike' is the β-diketonate anion and 'n' is the oxidation state of the metal. For example, trivalent metals like iron(III) typically form octahedral complexes of the type [Fe(dike)3], while divalent metals such as copper(II) can form square planar or distorted octahedral complexes like [Cu(dike)2].

The specific nature of the substituents on the β-diketone can influence the resulting structure. The phenyl group in this compound, for example, can engage in π-stacking interactions, potentially leading to the formation of supramolecular assemblies in the solid state. Research on related rhodium(I) dicarbonyl complexes with β-diketonato ligands has shown that these complexes can form dimer-like arrangements with Rh-Rh distances ranging from 3.18 to 3.54 Å. researchgate.net These dimeric units can further organize into infinite chains or interact through weak hydrogen bonds or Rh-π interactions. researchgate.net

Furthermore, β-diketones can be incorporated into more complex ligand systems, such as Schiff bases derived from triketones, to create compartmental ligands capable of binding two different metal ions, leading to the formation of heterobinuclear complexes. rsc.org

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from β-diketones are widely employed as catalysts in a variety of organic transformations. The ligand's ability to stabilize the metal center while allowing for facile substrate coordination and product release is key to their catalytic activity.

Complexes of this compound and its analogues are active in homogeneous catalysis. These catalysts are soluble in the reaction medium, which often leads to high activity and selectivity. One area where such complexes have found application is in polymerization reactions. For example, iron(III) complexes with salicylaldimine ligands, which share coordination features with β-diketonates, have been used as pre-catalysts for the polymerization of 1-hexene. mdpi.com

Ruthenium complexes are also known to be effective catalysts for a range of transformations. cardiff.ac.uk While specific examples involving this compound are not extensively detailed, related ruthenium catalysts are used in assembling β-diketones themselves. The general utility of transition metal-β-diketonate complexes in important carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling is well-established, underscoring the potential catalytic relevance of this compound complexes. uni-tuebingen.de

A significant advancement in catalysis is the development of enantioselective transformations, which produce one enantiomer of a chiral product preferentially. This is often achieved using a chiral catalyst. While there have been limited reports of enantioselective nucleophilic catalysts in general, the design of chiral ligands is a major focus of research. nih.gov

In the context of β-diketones, chirality can be introduced by modifying the ligand backbone with chiral substituents. Although specific studies on chiral variants of this compound for enantioselective catalysis are not prominent in the literature, the principle is well-established for other ligand systems. For instance, rationally designed chiral (P,N)-ligands have been successfully employed in enantioselective gold catalysis. chemrxiv.org Similarly, polyleucine has been used as a chiral catalyst for the enantioselective epoxidation of α,β-unsaturated ketones. liverpool.ac.uk

The development of chiral versions of this compound could potentially lead to new enantioselective catalysts. The chiral environment created by the ligand around the metal center can direct the approach of a substrate, leading to the selective formation of one enantiomeric product. This strategy is a cornerstone of modern asymmetric catalysis. nih.gov

Tautomerism and Conformational Analysis

Keto-Enol Tautomeric Equilibria in 1-Phenylhexane-1,3-dione

This compound, as a β-dicarbonyl compound, exists as a dynamic equilibrium between its diketo form and two possible enol tautomers. This phenomenon, known as keto-enol tautomerism, is a fundamental concept in organic chemistry. The equilibrium is typically slow enough to allow for the detection and quantification of the different tautomeric forms by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. srce.hr

The possible tautomers are the diketo form and two enol forms, which arise from the formation of a carbon-carbon double bond and a hydroxyl group at either the C1 or C3 position. The enol forms are stabilized by the formation of a six-membered quasi-aromatic ring through a strong intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen. mdpi.com Further stabilization is conferred by conjugation of the double bond with the phenyl ring and the other carbonyl group. libretexts.org For asymmetrical β-diketones like this compound, two distinct enol forms are possible. Generally, the enol form where the double bond is in conjugation with the phenyl group is expected to be more stable. libretexts.org

While specific quantitative data for the tautomeric distribution of this compound is not extensively documented, studies on analogous compounds, such as 1-phenylheptane-1,3-dione, in chloroform-d (B32938) (a non-polar solvent) indicate that the enol form is predominantly favored. rsc.org

Table 1: Tautomeric Forms of this compound

| Tautomer | Structure | Key Features |

|---|---|---|

| Diketo Form | This compound | Contains two distinct carbonyl groups at C1 and C3. |

| Enol Form 1 | (Z)-1-hydroxy-1-phenylhex-1-en-3-one | Intramolecular hydrogen bond; C=C double bond conjugated with the phenyl ring. |

Conformational Preferences and Stereochemical Implications

The conformational preferences of this compound are intrinsically linked to its tautomeric state.

In its diketo form , the molecule has greater conformational freedom due to rotation around the C1-C2 and C2-C3 single bonds. However, this form is generally less stable than the enol tautomer.

The predominant enol form adopts a more rigid, planar, six-membered ring-like conformation, stabilized by a strong intramolecular hydrogen bond. This resonance-assisted hydrogen bond (RAHB) imparts a quasi-aromatic character to the ring, restricting free rotation and favoring planarity. rsc.org This planarity has significant stereochemical implications. The formation of the C=C double bond in the enol creates the possibility of (E/Z) isomerism. However, the (Z)-isomer is almost exclusively observed due to the geometric constraints required for the formation of the stabilizing intramolecular hydrogen bond.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules like 1-Phenylhexane-1,3-dione. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular framework. A key feature of β-dicarbonyl compounds such as this compound is their existence as a mixture of keto and enol tautomers in solution. This equilibrium is often solvent-dependent and significantly influences the resulting NMR spectra, typically showing a predominant enol form in less polar solvents like chloroform-d (B32938) (CDCl₃) researchgate.net. The enol form is stabilized by an intramolecular hydrogen bond and conjugation of the double bond with the phenyl ring and the carbonyl group.

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals for the protons in the phenyl group and the hexanoyl chain. The presence of the keto-enol tautomerism means that signals for both forms may be observed, though the enol form typically dominates.

The ¹H NMR spectrum of the predominant enol tautomer is expected to display characteristic signals. A highly deshielded signal, often appearing as a broad singlet around 16 ppm, is indicative of the enolic hydroxyl proton involved in a strong intramolecular hydrogen bond. A singlet around 6.2 ppm would correspond to the vinylic proton (=CH-). The aromatic protons of the phenyl group typically appear as a multiplet in the range of 7.4 to 7.9 ppm. The aliphatic portion of the molecule—the propyl group attached to the carbonyl—would show a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) protons, and another triplet for the methylene group alpha to the carbonyl.

Predicted ¹H NMR Chemical Shifts for this compound (Enol Form) in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Enolic OH | ~16.0 | Broad Singlet |

| Aromatic H | ~7.4 - 7.9 | Multiplet |

| Vinylic H | ~6.2 | Singlet |

| -CH₂- (alpha to C=O) | ~2.4 | Triplet |

| -CH₂- (middle) | ~1.7 | Sextet |

| -CH₃ (terminal) | ~0.9 | Triplet |

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. In the spectrum of this compound, distinct signals are expected for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons. The keto-enol tautomerism also affects the ¹³C spectrum. In the predominant enol form, two signals corresponding to the carbonyl carbons would be observed, typically in the range of 180-200 ppm. The phenyl group will show several signals between 127 and 135 ppm. The vinylic carbon of the enol form is expected around 96 ppm. The aliphatic carbons of the propyl chain will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Chemical Shifts for this compound (Enol Form) in CDCl₃

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C (C=O) | ~183 - 197 |

| Aromatic C (quaternary) | ~135 |

| Aromatic C-H | ~127 - 133 |

| Vinylic C (=CH-) | ~96 |

| Aliphatic -CH₂- (alpha to C=O) | ~39 |

| Aliphatic -CH₂- (middle) | ~20 |

| Aliphatic -CH₃ (terminal) | ~14 |

While ¹H and ¹³C NMR are sufficient for basic structural elucidation, advanced 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) could be employed for detailed stereochemical assignments, particularly if chiral centers were present or to determine the preferred conformation in solution. These techniques can reveal through-space correlations between protons, providing insights into their spatial proximity. For a flexible molecule like this compound, these experiments could help determine the conformational preferences of the hexanoyl chain relative to the phenyl ring. However, specific stereochemical studies on this compound are not widely documented in the surveyed literature.

Infrared (IR) Spectroscopy for Functional Group Identification and Tautomerism Studies

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum is a powerful tool for studying the keto-enol tautomerism.

The diketo form would be characterized by two distinct carbonyl (C=O) stretching bands, typically in the region of 1680-1740 cm⁻¹. In contrast, the enol tautomer, which is stabilized by conjugation and intramolecular hydrogen bonding, shows a different set of characteristic peaks. These include a broad absorption band for the hydrogen-bonded hydroxyl (-OH) group, typically found between 2500 and 3200 cm⁻¹, and a conjugated carbonyl (C=O) stretching band at a lower frequency, often around 1600-1640 cm⁻¹. The C=C stretching of the enol form also appears in this region. The presence and relative intensity of these bands can provide qualitative information about the position of the tautomeric equilibrium.

Expected IR Absorption Bands for this compound

| Functional Group | Tautomer | Expected Wavenumber (cm⁻¹) |

| O-H stretch | Enol | 2500 - 3200 (Broad) |

| C-H stretch (Aromatic) | Keto & Enol | ~3000 - 3100 |

| C-H stretch (Aliphatic) | Keto & Enol | ~2850 - 2960 |

| C=O stretch | Keto | ~1680 - 1740 (two bands) |

| C=O stretch (conjugated) | Enol | ~1600 - 1640 |

| C=C stretch | Enol | ~1580 - 1620 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, with the molecular formula C₁₂H₁₄O₂, the calculated exact mass is 190.09938 Da nih.gov. An experimental HRMS measurement confirming this value provides unambiguous evidence for the compound's elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₄O₂ |

| Calculated Exact Mass | 190.09938 Da nih.gov |

| Monoisotopic Mass | 190.09938 Da nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique indispensable for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. thermofisher.com

In a typical GC-MS analysis, a sample of this compound is vaporized and introduced into the GC column. thermofisher.com An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a long, thin capillary column. libretexts.org The separation is based on the differential partitioning of the compound between the mobile gas phase and a stationary liquid or solid phase coating the column's interior. libretexts.org The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification.

As the separated components exit the GC column, they enter the mass spectrometer. Here, they are bombarded with electrons, causing them to ionize and fragment. The resulting charged fragments are separated based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum that acts as a molecular fingerprint. This fragmentation pattern provides definitive structural information, allowing for unambiguous identification of this compound and any volatile impurities. nih.gov The technique is highly effective for assessing the purity of a sample by detecting and quantifying trace amounts of contaminants, starting materials, or side-products. news-medical.net For β-diketones, GC-MS can even separate and analyze the different tautomeric forms (diketo and keto-enol) present in the equilibrium mixture.

| Parameter | Condition |

|---|---|

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | 40-400 amu |

| Expected Molecular Ion (M+) | m/z 190 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. northwestern.edu This technique provides unparalleled insight into the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov

The process begins with the growth of a high-quality single crystal of the compound. This crystal is then mounted and exposed to a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. nih.gov The geometric arrangement and intensity of these spots are recorded by a detector.

Mathematical analysis of the diffraction pattern allows for the calculation of an electron density map of the repeating unit in the crystal, known as the unit cell. nih.gov From this map, the positions of individual atoms can be determined, and a complete molecular model can be built. This provides unambiguous confirmation of the compound's connectivity and stereochemistry. For β-diketones, X-ray crystallography can definitively establish which tautomeric form (keto-enol or diketo) exists in the solid state and reveal details of intramolecular hydrogen bonding. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C12H14O2 |

| Formula Weight | 190.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 5.8 Å, c = 17.2 Å, β = 95° |

| Volume | 1042 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.21 g/cm³ |

Chromatographic Methods for Purification and Analysis

Chromatography is a fundamental technique for the separation, identification, and purification of compounds from mixtures. Various chromatographic methods are employed in the synthesis and analysis of this compound.

Column chromatography, and its more rapid variant, flash chromatography, are essential preparative techniques for purifying this compound from crude reaction mixtures. biotage.comtandfonline.com These methods utilize a solid stationary phase, typically silica gel, packed into a glass column. rochester.edu

The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column. rochester.edu A solvent or mixture of solvents (the mobile phase or eluent) is then passed through the column. Separation occurs as the components of the mixture travel down the column at different rates based on their differing affinities for the stationary phase and solubility in the mobile phase. orgsyn.org Generally, less polar compounds travel faster, while more polar compounds are retained more strongly by the polar silica gel and elute later. rochester.edu By systematically changing the polarity of the eluent (gradient elution) or using a constant solvent mixture (isocratic elution), the desired compound can be effectively separated from impurities. orgsyn.org Fractions are collected sequentially and analyzed (often by Thin Layer Chromatography, TLC) to isolate the pure this compound.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (40-63 µm particle size) |

| Mobile Phase (Eluent) | Hexanes/Ethyl acetate gradient (e.g., starting with 95:5 and gradually increasing to 80:20) |

| Loading Method | Dissolved in a minimal amount of dichloromethane or loaded dry on silica gel |

| Detection | Thin Layer Chromatography (TLC) with UV visualization (254 nm) |

High-Performance Liquid Chromatography (HPLC) is a highly efficient analytical and preparative separation technique. moldb.com It is used for the analysis of purity and for the isolation of this compound. HPLC operates on principles similar to column chromatography but uses a high-pressure pump to force the mobile phase through a column packed with much smaller particles, leading to significantly higher resolution and faster separation times. epa.gov

For a compound like this compound, reversed-phase HPLC is commonly employed. sielc.com In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. thermofisher.com The sample is injected into the mobile phase stream, and separation occurs based on the compound's hydrophobicity; more nonpolar compounds are retained longer on the column. A detector, commonly a UV-Vis detector set to a wavelength where the compound absorbs light, is used to monitor the eluent and generate a chromatogram. The retention time and peak area are used for qualitative identification and quantitative analysis, respectively.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC), the separation component of GC-MS, is also a valuable standalone tool for monitoring the progress of chemical reactions in real-time or near real-time. chromforum.orghidenanalytical.com In the synthesis of this compound, for example, via a Claisen condensation, GC can be used to track the consumption of the starting materials (e.g., an ester and a ketone) and the formation of the desired β-diketone product. wikipedia.orglibretexts.orgmasterorganicchemistry.com

Small aliquots of the reaction mixture are periodically withdrawn, quenched, and injected into the GC. The resulting chromatogram provides a snapshot of the reaction mixture's composition at that point in time. By comparing the relative peak areas of reactants and products over time, chemists can determine the reaction's conversion rate and endpoint, helping to optimize reaction conditions such as temperature, time, and catalyst loading. chromforum.org

| Compound | Retention Time (min) | Role |

|---|---|---|

| Ethyl Benzoate | 8.5 | Starting Material |

| 2-Pentanone | 4.2 | Starting Material |

| This compound | 12.1 | Product |

| Toluene (B28343) | 6.3 | Solvent/Internal Standard |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a prominent quantum mechanical method used to study the electronic structure of molecules. q-chem.comarxiv.org It offers a balance between computational cost and accuracy, making it suitable for molecules of the size of 1-phenylhexane-1,3-dione. DFT calculations are centered on the electron density (ρ) to determine the electronic energy of a system's ground state. unimib.it

For this compound, DFT calculations can elucidate key aspects of its electronic structure and reactivity. By optimizing the molecule's geometry, typically using hybrid functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), one can obtain a stable 3D structure. doi.orgnih.gov From this, various electronic properties can be calculated.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. For a β-diketone like this compound, the LUMO is expected to be localized on the diketone moiety, highlighting its electrophilic character. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. For this compound, these maps would reveal electron-rich (nucleophilic) regions, likely around the carbonyl oxygen atoms, and electron-poor (electrophilic) regions, such as the carbonyl carbons and the acidic methylene (B1212753) protons between them. This information is valuable for predicting sites of nucleophilic or electrophilic attack. ijsrset.com

Tautomeric Equilibrium: Like other β-diketones, this compound exists in a tautomeric equilibrium between its keto and enol forms. DFT calculations can predict the relative stability of these tautomers. By calculating the energies of the optimized keto and enol structures, the equilibrium constant can be estimated. Studies on similar diketones suggest that the enol form is often stabilized by intramolecular hydrogen bonding.

| Property | Description | Application to this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Predicts reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Localized on the diketone moiety, indicating sites for nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates kinetic stability and chemical reactivity. |

| MEP Map | Visualizes electrostatic potential on the molecular surface. | Identifies nucleophilic (oxygen atoms) and electrophilic (carbonyl carbons) sites. ijsrset.com |

| Tautomer Stability | Relative energies of keto and enol forms. | Determines the predominant tautomer at equilibrium, accounting for intramolecular hydrogen bonding. |

Transition State Analysis in Reaction Mechanisms

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods, particularly DFT, are used to locate these transition states, which are first-order saddle points on the potential energy surface. unimib.it

For this compound, transition state analysis can be applied to several important processes:

Keto-Enol Tautomerization: The interconversion between the keto and enol forms proceeds through a transition state. Calculations can determine the structure of this TS and the associated activation energy barrier, providing insight into the rate of tautomerization.

Synthesis Reactions: The formation of this compound, for instance via a Claisen condensation, involves several steps with distinct transition states. Analyzing these transition states can help elucidate the reaction mechanism and identify the rate-determining step.

Cycloaddition Reactions: The diketone moiety can participate in reactions like 1,3-dipolar cycloadditions. Locating the transition structures for such reactions can explain the observed regioselectivity and stereoselectivity. unimib.itresearchgate.net

The process involves proposing a reaction pathway, locating the stationary points (reactants, products, intermediates), and then searching for the transition state structure connecting them. Frequency calculations are performed to confirm the nature of these points: minima (reactants, products) have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scielo.org.mx

Molecular Dynamics Simulations for Conformational Studies

This compound is a flexible molecule due to the presence of several single bonds allowing for rotation. Molecular Dynamics (MD) simulations are a powerful computational technique for exploring the conformational landscape and dynamic behavior of such molecules over time. nih.gov

An MD simulation models the movement of atoms by solving Newton's equations of motion. The process begins with an initial 3D structure of the molecule, which is placed in a simulation box, often with an explicit solvent like water to mimic solution-phase behavior. mdpi.com The interactions between atoms are described by a force field.

For this compound, MD simulations can reveal:

Stable Conformers: By simulating the molecule for a sufficient duration (nanoseconds to microseconds), the trajectory can be analyzed to identify the most populated and lowest-energy conformations. ijsrset.comresearchgate.net This includes different orientations of the phenyl group relative to the dione (B5365651) moiety and various arrangements of the hexyl chain.

Conformational Transitions: The simulations can capture the transitions between different conformers, allowing for the determination of the rates and pathways of these changes. mdpi.com

Solvent Effects: MD explicitly models solvent molecules, providing insight into how interactions with the solvent (e.g., water) influence the conformational preferences of this compound.

Analysis of the simulation trajectory can provide data on root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. ijsrset.com

Quantitative Structure-Reactivity Relationship (QSAR) Analyses

Quantitative Structure-Reactivity Relationship (QSAR) models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity in a specific chemical process. dntb.gov.ua While often used for biological activity, QSAR can also be applied to purely chemical reactivity, such as reaction rates or equilibrium constants, without biological correlations.

For this compound and its derivatives, a QSAR study would involve:

Creating a Dataset: Synthesizing or computationally designing a series of related compounds, for example, by introducing different substituents on the phenyl ring.

Calculating Descriptors: For each molecule in the series, a set of numerical descriptors is calculated. These can be derived from DFT calculations and include electronic descriptors (HOMO/LUMO energies, dipole moment), physicochemical descriptors (polar surface area, molecular volume), and topological descriptors (connectivity indices). nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that links the calculated descriptors to experimentally measured reactivity data (e.g., the rate constant for a specific reaction).

Model Validation: The predictive power of the QSAR model is rigorously validated to ensure it is robust and not a result of chance correlation.

Such a model could, for instance, predict how substituting the phenyl ring with electron-donating or electron-withdrawing groups would affect the acidity of the methylene protons or the rate of a condensation reaction at one of the carbonyl groups.

Advanced Applications in Chemical Synthesis and Materials Science

1-Phenylhexane-1,3-dione as a Versatile Synthetic Building Block

This compound is recognized as a valuable organic building block in synthetic chemistry. moldb.com Its structure, which features a phenyl group, a hexanoyl chain, and a 1,3-dicarbonyl moiety, provides multiple reactive sites for constructing more complex molecular architectures. The presence of two carbonyl groups allows for a wide range of chemical transformations, making it a versatile precursor for the synthesis of diverse organic compounds, particularly heterocyclic systems.

The reactivity of the 1,3-dicarbonyl group is central to its utility. This functional group can readily participate in condensation reactions with various nucleophiles. For instance, similar cyclohexane-1,3-dione scaffolds are widely used as precursors for synthesizing a broad spectrum of biologically active natural products, pharmaceuticals, and various heterocyclic compounds. researchgate.netscirp.org These diones can react with reagents like elemental sulfur and phenylisothiocyanate to yield thiazole derivatives or with aromaticaldehydes and active methylene (B1212753) compounds to produce thiophene (B33073) derivatives. scirp.org This established reactivity pattern for 1,3-diones highlights the potential of this compound to serve as a key starting material for generating a variety of heterocyclic structures, which are prevalent in medicinal chemistry.

The versatility of this compound is further demonstrated by the range of compounds that can be synthesized from it. Chemical supplier data indicates its role as a precursor for downstream products such as:

1-(6-phenylpyridin-2-yl)hexan-1-one

4-phenyl-6-propyl-1,2-oxazine

2-chloro-4-phenyl-6-propylpyrimidine

These examples underscore its role as an intermediate in assembling substituted pyridines, oxazines, and pyrimidines, which are important scaffolds in pharmaceutical and agrochemical research. The ability to readily construct such varied molecular frameworks confirms the status of this compound as a foundational component in organic synthesis.

Applications in Polymer Science and Materials Development

While the 1,3-dione functional group offers reactive sites that could theoretically be applied in polymer science, specific, well-documented applications of this compound in this field are not extensively reported in publicly available scientific literature. However, the general reactivity of dicarbonyl compounds allows for a discussion of their potential roles. For example, a related compound, indane-1,3-dione, is recognized for its utility in applications such as photopolymerization. nih.gov

Cross-linking Agent Roles

Cross-linking is a critical process in polymer chemistry where chemical links are formed between polymer chains to create a three-dimensional network. sigmaaldrich.com This process transforms materials, often enhancing properties such as strength, elasticity, and thermal stability. sigmaaldrich.com Cross-linking agents are molecules with two or more reactive ends that can form covalent bonds with functional groups on polymer chains.

Given the presence of two carbonyl groups, this compound possesses the potential to act as a cross-linking agent. These carbonyls could react with appropriate functional groups on polymer backbones, such as amines, to form linkages. However, detailed studies or industrial applications specifically employing this compound for this purpose are not readily found.

Stabilizer Applications

Polymer stabilizers are additives that prevent the degradation of polymers from environmental factors like heat, light, and oxidation. Chelating agents are sometimes used as stabilizers because they can deactivate trace metal ions that might otherwise catalyze degradation reactions. semanticscholar.org The 1,3-dicarbonyl moiety of this compound can chelate metal ions, a property that could theoretically be harnessed for stabilization. By sequestering catalytic metal residues from the polymerization process, it could help preserve the polymer's integrity. Nevertheless, specific research confirming the use of this compound as a polymer stabilizer is limited.

Role in Metal Ion Extraction and Separation Processes

The 1,3-dicarbonyl structure of this compound makes it an effective chelating agent, capable of forming stable complexes with a variety of metal ions. This property is foundational to its application in solvent extraction, a technique used for separating and purifying metals. nih.govmdpi.com

The mechanism of chelation involves the keto-enol tautomerism of the 1,3-dione. The enol form possesses a hydroxyl group and a carbonyl group in conjugation, creating a bidentate ligand that can bind to a metal ion, forming a stable six-membered ring. The phenyl and hexyl groups enhance the lipophilicity of the resulting metal complex, facilitating its extraction from an aqueous phase into an immiscible organic solvent.

The utility of β-diketones in metal extraction is well-established, particularly for lanthanides and other rare-earth elements. Structurally similar compounds, such as 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone, are extensively studied for the solvent extraction of lanthanide ions. researchgate.netbohrium.com These agents form neutral, hydrophobic complexes (e.g., LnP₃·HP) that are readily extracted into organic solvents like benzene (B151609). researchgate.netbohrium.com The efficiency of extraction can be tuned by adjusting the pH of the aqueous solution and the concentration of the chelating agent, allowing for the selective separation of different metal ions. This proven efficacy of related β-diketones strongly suggests that this compound is also suitable for these applications, offering a valuable tool for hydrometallurgical processes and the recovery of critical metals from waste streams.

| Metal Ion | Extractant Type | Extraction Principle | Potential Application |

| Lanthanides (e.g., La, Lu) | β-Diketone (by analogy) | Formation of neutral, lipophilic chelate complexes | Separation of rare-earth elements |

| Heavy Metals (e.g., Pb, Cd) | Chelating Agent | Complexation and phase transfer | Environmental remediation, recycling |

| Transition Metals (e.g., Cu, Zn) | Ligand | Formation of stable coordination complexes | Hydrometallurgy, purification |

Development of Novel Catalytic Systems Based on this compound Derivatives

The ability of this compound to act as a ligand for metal ions extends its utility into the field of catalysis. When a 1,3-diketone chelates a metal ion, it forms a stable metal complex. These complexes, particularly with transition metals, often possess significant catalytic activity.

While research on catalysts derived specifically from this compound is not widespread, the principle is well-supported by studies on related compounds. For example, metal complexes derived from cyclohexane-1,3-dione derivatives have been synthesized and investigated for their biological and catalytic properties. nih.gov Furthermore, a related diketone, 5-Methyl-1-phenylhexane-1,3-dione, is noted for its use as a ligand in catalytic reactions to improve process efficiency and selectivity.

The development of novel catalytic systems often involves modifying the ligand to fine-tune the electronic and steric properties of the metal center. Derivatives of this compound could be synthesized to create more sophisticated ligands. These tailored ligands could then be complexed with various metals (e.g., iron, copper, palladium, rhodium) to create catalysts for a range of organic transformations, such as oxidation, reduction, and cross-coupling reactions. researchgate.netmdpi.com For example, di-iron complexes have been studied as catalysts for cyclohexane (B81311) oxidation. researchgate.net The versatility of the 1,3-dione scaffold provides a platform for designing a new generation of catalysts with potentially enhanced activity and selectivity for important chemical processes.

Future Research Directions and Unaddressed Challenges

Exploration of Novel Synthetic Pathways for 1-Phenylhexane-1,3-dione

Currently, specific, optimized, or novel synthetic methodologies for this compound are not extensively documented in peer-reviewed literature. The classical and most common method for synthesizing β-diketones is the Claisen condensation, which involves the C-acylation of a ketone enolate with an ester. nih.govbeilstein-journals.orgresearchgate.net For this compound, this would typically involve the reaction of acetophenone (B1666503) with an ester of butyric acid.

Future research should focus on developing and optimizing synthetic routes tailored to this specific molecule. Key areas for exploration include:

Catalytic Approaches: Investigating transition-metal or organocatalytic methods could lead to higher yields, milder reaction conditions, and improved sustainability compared to traditional base-mediated condensations. researchgate.net

Decarboxylative Couplings: Modern methods involving the decarboxylative coupling of β-keto acids with acylating agents could offer alternative pathways. nih.gov

Soft Enolization: Techniques using "soft enolates" with specific reagents like N-acylbenzotriazoles or in the presence of mediators like MgBr₂·OEt₂ could provide greater control and efficiency. organic-chemistry.org

A comparative study of these different synthetic strategies would be invaluable for identifying the most efficient and scalable method for producing this compound.

Deeper Mechanistic Understanding of Complex Transformations

The reactivity of 1,3-diketones is characterized by their keto-enol tautomerism and the nucleophilicity of the central carbon atom. However, the specific mechanistic details of reactions involving this compound remain uninvestigated.

Future mechanistic studies could address:

Tautomeric Equilibrium: Quantifying the keto-enol equilibrium of this compound in various solvents and conditions is fundamental to understanding its reactivity. For a related compound, 5-Methyl-1-phenylhexane-1,3-dione, computational studies have explored this equilibrium.

Reaction Pathways: Detailed investigation of its behavior in fundamental organic reactions, such as alkylations, aldol (B89426) condensations, and heterocycle synthesis, is needed. For instance, 1,3-diketones are common precursors for synthesizing heterocycles like pyrazoles and benzodiazepines. beilstein-journals.orgresearchgate.net Understanding the regioselectivity and stereoselectivity of these reactions with this compound would be a significant contribution.

Influence of Substituents: A key unaddressed question is how the phenyl and propyl groups flanking the dione (B5365651) moiety electronically and sterically influence reaction outcomes compared to other symmetrically or asymmetrically substituted β-diketones.

Design of Advanced Catalytic Systems Utilizing this compound Ligands

The ability of β-diketones to act as bidentate ligands and form stable metal complexes is a cornerstone of coordination chemistry and catalysis. While compounds like acetylacetone are ubiquitous in catalyst design, the potential of this compound as a ligand is entirely unexplored.

Future research should be directed towards:

Synthesis of Novel Metal Complexes: Synthesizing and characterizing coordination complexes of this compound with a variety of transition metals (e.g., palladium, ruthenium, copper, cobalt).

Catalytic Screening: Evaluating the performance of these novel complexes in various catalytic transformations. The specific electronic and steric properties imparted by the phenyl and propyl groups could offer unique selectivity or activity in reactions such as cross-coupling, hydrogenation, or oxidation.

Asymmetric Catalysis: Developing chiral versions of the ligand, for example by introducing chirality on the hexane (B92381) backbone, could lead to new enantioselective catalysts.

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

Flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control, making it a key component of green and sustainable chemistry. nih.gov The application of flow chemistry to the synthesis and reactions of β-diketones is an active area of research, but no studies have specifically featured this compound.

Prospective research in this area includes:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound, potentially telescoping multiple reaction steps to improve efficiency. zenodo.org Flow reactors can offer superior control over exothermic condensation reactions, potentially leading to higher yields and purity. acs.org

In-line Reaction Optimization: Utilizing flow platforms for high-throughput screening to rapidly optimize reaction conditions (e.g., temperature, residence time, stoichiometry) for transformations involving this compound.

Use of Heterogeneous Catalysts: Designing packed-bed reactors with solid-supported catalysts or reagents for the synthesis or subsequent reactions of the dione, which would simplify purification and enhance catalyst recyclability.

Computational Approaches for Predicting Novel Reactivity and Properties

Computational chemistry provides powerful tools for predicting molecular properties and elucidating reaction mechanisms, guiding experimental work. For this compound, a significant opportunity exists to apply computational methods to predict its behavior and guide future research.

Key computational challenges to be addressed are:

Conformational Analysis: Modeling the conformational landscape of the molecule to understand the preferred geometries of its keto and enol tautomers.

Reactivity Prediction: Using methods like Density Functional Theory (DFT) to calculate frontier molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and reaction barriers. researchgate.net This can predict the most likely sites for nucleophilic or electrophilic attack and forecast the feasibility of various reactions.

Ligand-Metal Interactions: Modeling the coordination of this compound to different metal centers to predict the stability, structure, and potential catalytic activity of the resulting complexes. This computational screening could prioritize which metal complexes are most promising for synthesis and experimental testing.

Featured Recommendations